molecular formula C8H9Cl2N B13683390 4-(Dichloromethyl)-2,6-dimethylpyridine CAS No. 88237-13-2

4-(Dichloromethyl)-2,6-dimethylpyridine

Cat. No.: B13683390
CAS No.: 88237-13-2
M. Wt: 190.07 g/mol
InChI Key: BWEQREODJBGOBV-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-2,6-dimethylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a dichloromethyl group and two methyl groups attached to the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)-2,6-dimethylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2,6-dimethylpyridine using dichloromethyl methyl ether and a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dichloromethyl)-2,6-dimethylpyridine finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-2,6-dimethylpyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in a range of chemical transformations. The specific pathways and targets depend on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dichloromethyl)-2,6-dimethylpyridine is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

4-(Dichloromethyl)-2,6-dimethylpyridine (DCMDP) is a pyridine derivative that has garnered attention for its potential biological activities and applications in pharmaceuticals. This compound's structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C_9H_10Cl_2N, characterized by a pyridine ring substituted with two methyl groups and a dichloromethyl group. The presence of these functional groups contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that DCMDP exhibits antimicrobial activity against various pathogens. Its mechanism is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic processes. Studies have shown that derivatives of pyridine compounds can act as effective antimicrobial agents due to their ability to interfere with bacterial growth and replication .

Cytotoxicity and Anticancer Potential

DCMDP has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, making it a potential candidate for anticancer drug development. The compound's ability to alkylate DNA could contribute to its cytotoxic effects, similar to other known alkylating agents .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of DCMDP. In acute toxicity studies, the compound demonstrated varying degrees of toxicity depending on the dosage. For instance, LD50 values were observed between 2500 and 5000 mg/kg body weight in animal models, indicating significant toxicity at higher concentrations . Clinical observations included symptoms such as lethargy and gastrointestinal distress.

Case Studies

  • Antimicrobial Efficacy : A study investigating the efficacy of DCMDP against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that DCMDP induced cell death at concentrations above 50 µM after 48 hours of exposure, suggesting its potential role as an anticancer agent .

Research Findings Summary

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against Staphylococcus aureus with MIC of 32 µg/mL
CytotoxicityInduces apoptosis in cancer cell lines at >50 µM
Toxicity ProfileLD50 between 2500-5000 mg/kg; symptoms included lethargy

Properties

CAS No.

88237-13-2

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

4-(dichloromethyl)-2,6-dimethylpyridine

InChI

InChI=1S/C8H9Cl2N/c1-5-3-7(8(9)10)4-6(2)11-5/h3-4,8H,1-2H3

InChI Key

BWEQREODJBGOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(Cl)Cl

Origin of Product

United States

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